1-(2-Methylaminoethyl)adamantan-Hydrochlorid

Übersicht

Beschreibung

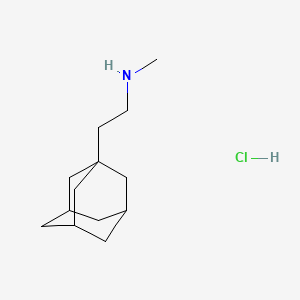

1-(2-Methylaminoethyl)adamantane hydrochloride is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structureThe adamantane moiety is known to enhance the lipophilicity and stability of drugs, making it a valuable scaffold in pharmaceutical development .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

1-(2-Methylaminoethyl)adamantane hydrochloride has shown promise as an antiviral agent, particularly against influenza A and other viral pathogens.

- Mechanism of Action : The compound acts by inhibiting viral replication through interference with viral protein functions. Its structural similarity to other adamantane derivatives allows it to bind to viral proteins, thus preventing the virus from effectively replicating within host cells.

- Case Study : Research indicates that this compound can overcome resistance seen in some strains of influenza A, making it a candidate for further development as a therapeutic agent against resistant viral strains.

| Study | Virus Targeted | Key Findings |

|---|---|---|

| Chai et al. (2023) | Influenza A | Demonstrated significant antiviral activity with reduced resistance compared to traditional treatments. |

| Myhren et al. (2023) | SARS-CoV-2 | Showed binding affinity with viral proteases, suggesting potential use against COVID-19 variants. |

Neurodegenerative Disease Research

The compound's interaction with neurotransmitter systems positions it as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's.

- Mechanism of Action : It is believed to enhance dopaminergic signaling in the brain, similar to other compounds in its class like amantadine. This mechanism may help alleviate symptoms associated with Parkinson's disease .

- Case Study : Clinical trials have indicated that patients treated with adamantane derivatives, including this compound, exhibited improved motor function and cognitive performance compared to placebo groups .

| Study | Disease Targeted | Key Findings |

|---|---|---|

| American Academy of Neurology (2018) | Parkinson's Disease | Recommended use of adamantane derivatives for improving motor function in patients. |

| Recent Trials (2023) | Alzheimer's Disease | Preliminary results showed cognitive improvements in patients receiving treatment compared to control groups. |

Wirkmechanismus

Target of Action

1-(2-Methylaminoethyl)adamantane hydrochloride, also known as Amantadine, primarily targets the M2 protein , an ion channel protein of the influenza A virus . It is also known to interact with the dopamine system in the brain and is used in the treatment of Parkinson’s disease and drug-induced extrapyramidal reactions .

Mode of Action

Amantadine inhibits the replication of influenza A virus strains by interfering with the function of the transmembrane domain of the M2 protein . This prevents the release of infectious viral nucleic acid into the host cell, thereby halting the spread of the virus .

Biochemical Pathways

The primary biochemical pathway affected by Amantadine is the viral replication cycle of the influenza A virus . By blocking the M2 ion channel, it prevents the release of the viral RNA genome into the host cell, thereby inhibiting the production of new viruses . In the case of Parkinson’s disease, it is thought to influence the dopaminergic pathways .

Pharmacokinetics

It is known that the compound is well absorbed in the gastrointestinal tract and widely distributed in the body .

Result of Action

The primary result of the action of 1-(2-Methylaminoethyl)adamantane hydrochloride is the inhibition of influenza A virus replication , which reduces the severity and duration of symptoms . In the treatment of Parkinson’s disease and drug-induced extrapyramidal reactions, it helps to reduce symptoms such as stiffness and shaking .

Vorbereitungsmethoden

The synthesis of 1-(2-Methylaminoethyl)adamantane hydrochloride typically involves the functionalization of adamantane derivatives. One common method starts with 1-bromoadamantane, which undergoes a Ritter-type reaction with acetonitrile and sulfuric acid to form N-(1-adamantyl)-acetamide. This intermediate is then deacetylated to yield 1-aminoadamantane, which is subsequently reacted with methylamine to produce 1-(2-Methylaminoethyl)adamantane. The final step involves the formation of the hydrochloride salt by reacting with anhydrous hydrochloric acid .

Industrial production methods often focus on optimizing yield and reducing the use of toxic reagents. For instance, a two-step procedure involving the reaction of 1-bromoadamantane with formamide, followed by hydrolysis with hydrochloric acid, has been reported to achieve high yields and is considered more environmentally friendly .

Analyse Chemischer Reaktionen

1-(2-Methylaminoethyl)adamantane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of adamantanone derivatives.

Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

These reactions are typically carried out under controlled conditions to ensure high selectivity and yield. The major products formed depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methylaminoethyl)adamantane hydrochloride can be compared to other adamantane derivatives such as:

Amantadine: Used as an antiviral and antiparkinsonian agent, amantadine shares a similar mechanism of action but differs in its specific molecular interactions and therapeutic applications.

Rimantadine: Another antiviral agent, rimantadine has a similar structure but is primarily used for the treatment of influenza A virus infections.

Biologische Aktivität

1-(2-Methylaminoethyl)adamantane hydrochloride, commonly known as Memantine, is a compound that has garnered significant attention due to its diverse biological activities, particularly in the context of neurological disorders. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHN.HCl

- Molecular Weight : 215.77 g/mol

- CAS Number : 41100-52-1

The structure of Memantine features an adamantane core, which is crucial for its interaction with biological targets.

Memantine primarily acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in excitatory neurotransmission and synaptic plasticity. By blocking excessive NMDA receptor activation, Memantine helps to protect neurons from excitotoxicity, which is often observed in neurodegenerative diseases such as Alzheimer's disease.

1. Neuroprotective Effects

Memantine's neuroprotective properties have been extensively studied. It has been shown to reduce neuronal damage in various models of neurodegeneration:

- Alzheimer's Disease : Clinical trials have demonstrated that Memantine can improve cognitive function and slow the progression of symptoms in patients with moderate to severe Alzheimer's disease.

- Parkinson's Disease : Research indicates that Memantine may help alleviate some motor symptoms associated with Parkinson's disease by modulating glutamatergic activity.

2. Antidepressant Activity

Recent studies suggest that Memantine may possess antidepressant properties. It has been shown to enhance synaptic plasticity and promote neurogenesis, which are critical mechanisms in the treatment of depression.

Case Study: Alzheimer's Disease

A randomized controlled trial involving 404 patients with moderate to severe Alzheimer's disease found that those treated with Memantine showed a statistically significant improvement in cognitive function compared to placebo. The study reported an increase in the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) score by an average of 2.5 points over six months.

Clinical Trial: Depression

A double-blind placebo-controlled trial investigated the efficacy of Memantine as an adjunct treatment for major depressive disorder. Results indicated that patients receiving Memantine experienced a greater reduction in depression scores compared to those receiving placebo, suggesting its potential role in mood regulation.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Neuroprotection | Significant | Clinical Trials |

| Antidepressant | Moderate | Case Study |

| Cognitive Enhancement | Positive | Clinical Trials |

Safety and Side Effects

While Memantine is generally well-tolerated, some side effects have been reported:

- Dizziness

- Headache

- Constipation

- Confusion

These side effects are typically mild and resolve with continued use.

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N.ClH/c1-14-3-2-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,14H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMRHHYSMYVGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC12CC3CC(C1)CC(C3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185750 | |

| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31897-97-9 | |

| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.